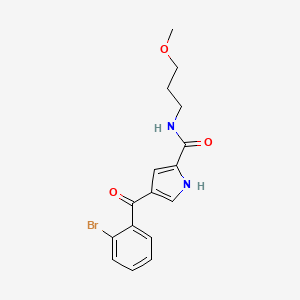

4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide, also known as 4-BMPPC, is a novel synthetic compound with potential applications in scientific research. It is a derivatives of pyrrole, an aromatic heterocyclic compound containing a five-membered ring of atoms consisting of one nitrogen and four carbon atoms. 4-BMPPC has a wide range of applications in the field of biochemistry and physiology, and is becoming increasingly popular in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities of Pyrrole Derivatives : A study focused on synthesizing novel pyrrole derivatives to evaluate their insecticidal and fungicidal activities. These compounds were prepared by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines, showcasing the versatility of pyrrole derivatives in developing potential agricultural agents (Zhu et al., 2014).

Antibacterial and Antifungal Properties : Another research effort synthesized a series of pyrrole–2–carboxamide derivatives and assessed them for their antibacterial activity against both Gram-positive and Gram-negative bacterial strains, as well as their antifungal activity. This study underscores the potential of pyrrole derivatives in antimicrobial applications (Mane et al., 2017).

Cytotoxicity Against Tumor Cells : Research into pyrrole-2-carboxamide derivatives also extends into the field of oncology. A study synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in cancer research (Hassan et al., 2014).

Catalysis and Chemical Synthesis : The utility of pyrrole-2-carboxamide derivatives extends into catalysis, with a study demonstrating a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system for the synthesis of phenothiazines. This research indicates the role of pyrrole derivatives in facilitating chemical transformations, which could be critical for pharmaceutical synthesis and material science (Huang et al., 2014).

Antibacterial Compounds from Natural Sources : Additionally, a new pyrrole compound, 1-methoxypyrrole-2-carboxamide, was isolated from Streptomyces griseocarneus SWW368, showing antibacterial properties against several pathogens. This study illustrates the potential of pyrrole derivatives sourced from nature in contributing to new antibacterial agents (Wattanasuepsin et al., 2017).

Eigenschaften

IUPAC Name |

4-(2-bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O3/c1-22-8-4-7-18-16(21)14-9-11(10-19-14)15(20)12-5-2-3-6-13(12)17/h2-3,5-6,9-10,19H,4,7-8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMDZABFVUXNPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2534890.png)

![2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2534894.png)

![4-[[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2534896.png)

![1-{3-[2-(Furan-2-yl)-2-oxoethyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2534897.png)

![Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2534898.png)

![N-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2534900.png)

![Dispiro[3.0.35.14]nonan-9-amine;hydrochloride](/img/structure/B2534902.png)

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B2534904.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2534905.png)

![1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2534906.png)